N,N-Diethyl-3-nitropyridin-4-amine
Overview
Description
N,N-Diethyl-3-nitropyridin-4-amine (DENPA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. DENPA is a nitroaromatic compound that possesses a unique molecular structure, making it an attractive candidate for various research applications.
Mechanism of Action
The mechanism of action of N,N-Diethyl-3-nitropyridin-4-amine is complex and varies depending on its application. In medicinal chemistry, this compound has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, such as topoisomerase II. This compound achieves this by binding to the enzyme's active site, preventing it from carrying out its function. In materials science, this compound's unique molecular structure allows it to form liquid crystals, which can be used in various applications, such as display technology. In environmental science, this compound's ability to bind to heavy metals allows it to act as a fluorescent probe for their detection.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound vary depending on its application. In medicinal chemistry, this compound has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. In materials science, this compound's liquid crystal properties allow it to be used in display technology, which has a wide range of applications. In environmental science, this compound's ability to bind to heavy metals allows it to act as a fluorescent probe for their detection, which can aid in the monitoring of water quality.
Advantages and Limitations for Lab Experiments
The advantages of using N,N-Diethyl-3-nitropyridin-4-amine in lab experiments include its ease of synthesis, unique molecular structure, and potential applications in various scientific fields. However, limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are many potential future directions for research involving N,N-Diethyl-3-nitropyridin-4-amine. In medicinal chemistry, further investigation is needed to fully understand its mechanism of action and potential as an anticancer agent. In materials science, research could focus on developing new materials based on this compound's unique molecular structure. In environmental science, this compound could be further studied as a potential tool for the detection and monitoring of heavy metals in water.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ease of synthesis, unique molecular structure, and potential applications make it an attractive candidate for further investigation. However, further research is needed to fully understand its mechanism of action and potential limitations.
Scientific Research Applications
N,N-Diethyl-3-nitropyridin-4-amine has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been investigated as a potential anticancer agent due to its ability to inhibit the activity of certain enzymes involved in cancer cell proliferation. This compound has also been studied for its potential use in the development of new materials, such as liquid crystals and polymers. In environmental science, this compound has been used as a fluorescent probe for the detection of heavy metals in water.
properties
IUPAC Name |
N,N-diethyl-3-nitropyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-3-11(4-2)8-5-6-10-7-9(8)12(13)14/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTSGONKCSNSQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=NC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40702192 | |
Record name | N,N-Diethyl-3-nitropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40702192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
357608-93-6 | |
Record name | N,N-Diethyl-3-nitropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40702192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.